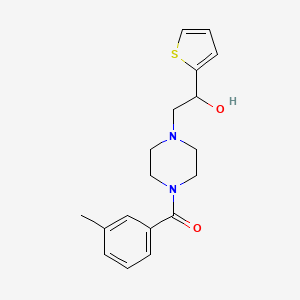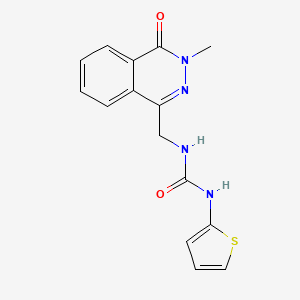![molecular formula C27H37N7O B3007392 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide CAS No. 1021122-66-6](/img/structure/B3007392.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolopyrimidines are heterocyclic compounds that have been studied for various biological activities, including anti-inflammatory and antihypertensive properties. The structure of the compound suggests potential pharmacological activities, given the presence of a pyrazolopyrimidine core, which is a common feature in molecules with diverse biological activities.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the condensation of different precursors, such as carboxamides and aromatic aldehydes, in the presence of iodine, as seen in the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones . Additionally, cyclization reactions using dimethylformamide dimethylacetal or hydrogen sulfide followed by treatment with triethylamine are employed to obtain the pyrazolo[3,4-d]pyrimidine ring system . These methods provide a framework for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring. Substitutions on this core structure, such as the addition of a benzylpiperazine moiety, can significantly influence the biological activity of these compounds. The presence of a benzyl group has been associated with antihypertensive activity in related compounds . The molecular structure analysis would focus on the interactions between the functional groups and the target biological receptors.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation, to form the core structure or to introduce additional functional groups. The reactivity of these compounds can be influenced by the substituents present on the pyrazolopyrimidine core. For instance, the reaction of aminopyrazole with α-cyanocinnamonitriles leads to the formation of new pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles . These reactions are crucial for the synthesis of diverse derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile. For example, the presence of a benzylpiperazine group could influence the lipophilicity of the compound, which in turn could affect its absorption and distribution in the body. The specific properties of "this compound" would need to be empirically determined through experimental studies.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
- A study by Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited cytotoxic activities against certain cancer cell lines (HCT-116, MCF-7) and showed 5-lipoxygenase inhibition activities, suggesting potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Neuroinflammation Imaging
- Wang et al. (2018) developed a PET agent for imaging the IRAK4 enzyme in neuroinflammation. The compound, a pyrazolopyrimidine derivative, highlights its potential in neuroinflammatory and neurological disease research (Wang et al., 2018).
Antiviral Activity
- Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and related pyrazolopyrimidine derivatives that showed significant antiviral activities against the H5N1 influenza virus (Hebishy et al., 2020).
Antimicrobial Agents
- Sraa Abu-Melha (2013) focused on synthesizing pyrazolopyrimidine derivatives that demonstrated antimicrobial properties, suggesting their potential as antimicrobial agents (Abu-Melha, 2013).
COX-2 Inhibitors
- Research by Raffa et al. (2009) indicated that pyrazolopyrimidine derivatives could act as COX-2 selective inhibitors, pointing to their potential role in anti-inflammatory and pain management therapies (Raffa et al., 2009).
Antitubercular Properties
- Vavaiya et al. (2022) synthesized homopiperazine-pyrimidine-pyrazole hybrids that showed potent in vitro antitubercular activity against Mycobacterium tuberculosis strains, underscoring their significance in the fight against tuberculosis (Vavaiya et al., 2022).
Uroselective Alpha 1-Adrenoceptor Antagonists
- Elworthy et al. (1997) discovered that novel arylpiperazines, derivatives of pyrazolopyrimidines, could act as alpha 1-adrenoceptor subtype-selective antagonists, beneficial in the treatment of conditions related to the human lower urinary tract (Elworthy et al., 1997).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with dopamine receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other piperazine derivatives, which often act as ligands for various receptors. The compound may bind to its target receptor, causing conformational changes that affect the receptor’s function .
Biochemical Pathways
If the compound acts on dopamine receptors as suggested, it could potentially influence dopaminergic pathways, which play crucial roles in various physiological processes including motor control, reward, and cognition .
Result of Action
If the compound acts on dopamine receptors, it could potentially influence neuronal signaling and synaptic transmission, leading to changes in various physiological processes .
Propriétés
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h2,5-6,9-10,19,21-22H,1,3-4,7-8,11-18,20H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCEXBLGDFPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)
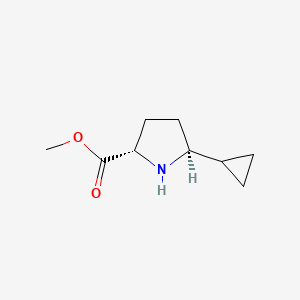
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)
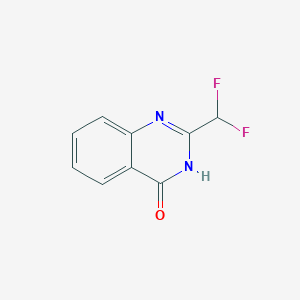
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)
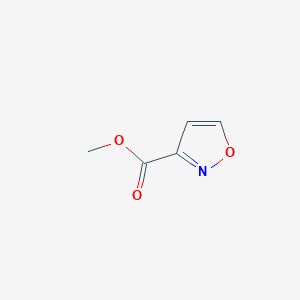
![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)
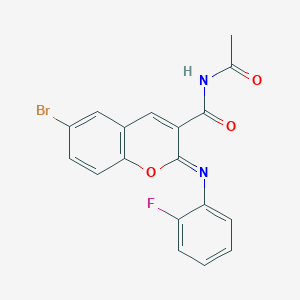
![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

